2,4-Dibromothiophene-3-carbonitrile
Overview
Description
2,4-Dibromothiophene-3-carbonitrile is an organic compound with the molecular formula C5HBr2NS and a molecular weight of 266.94 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a nitrile group in its structure makes it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromothiophene-3-carbonitrile can be synthesized through several methods. One common approach involves the bromination of thiophene derivatives. For instance, starting with 3-thiophenecarbonitrile, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process requires precise control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly employed.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Coupling: Formation of biaryl or polyaryl thiophene derivatives.
Reduction: Formation of 2,4-dibromothiophene-3-amine.
Scientific Research Applications
2,4-Dibromothiophene-3-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of conductive polymers and organic semiconductors.
Pharmaceuticals: Potential use in the synthesis of biologically active compounds.
Agriculture: May be used in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2,4-Dibromothiophene-3-carbonitrile largely depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating bromine atoms. These functional groups facilitate various chemical transformations, making it a versatile intermediate .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromothiophene
- 2,5-Dibromothiophene
- 3,4-Dibromothiophene
Uniqueness
2,4-Dibromothiophene-3-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which provide distinct reactivity patterns compared to other dibromothiophene derivatives. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
Properties
IUPAC Name |
2,4-dibromothiophene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2NS/c6-4-2-9-5(7)3(4)1-8/h2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGHYWNWKHTDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735823 | |
Record name | 2,4-Dibromothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256651-68-9 | |
Record name | 2,4-Dibromothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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